molecular formula C13H10N4O2 B2791210 1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 155631-68-8

1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2791210
CAS No.: 155631-68-8
M. Wt: 254.249
InChI Key: VPYJATNURUKOLZ-UHFFFAOYSA-N
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Description

The compound “1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole” is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring . The presence of a nitrophenyl group suggests that it might have interesting chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzotriazole ring with a nitrophenylmethyl group attached. The exact structure would depend on the specific locations of these groups on the rings .


Chemical Reactions Analysis

Benzotriazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl group might make it more reactive than benzotriazole itself .

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. For example, some benzotriazole derivatives have been studied for their antimicrobial activity, in which case their mechanism of action might involve disrupting bacterial cell wall synthesis .

Safety and Hazards

While specific safety and hazard data for this compound is not available, handling of similar compounds requires caution. They can be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-17(19)12-7-3-1-5-10(12)9-16-13-8-4-2-6-11(13)14-15-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYJATNURUKOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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